molecular formula C9H9N3O B13963829 N-(imidazo[1,2-a]pyridin-8-yl)acetamide

N-(imidazo[1,2-a]pyridin-8-yl)acetamide

Cat. No.: B13963829
M. Wt: 175.19 g/mol
InChI Key: UUBSWSBIHDVQRM-UHFFFAOYSA-N
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Description

N-(imidazo[1,2-a]pyridin-8-yl)acetamide is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(imidazo[1,2-a]pyridin-8-yl)acetamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(imidazo[1,2-a]pyridin-8-yl)acetamide undergoes various types of chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine core .

Scientific Research Applications

N-(imidazo[1,2-a]pyridin-8-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(imidazo[1,2-a]pyridin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(imidazo[1,2-a]pyridin-8-yl)acetamide include:

Uniqueness

This compound is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine core. This unique structure can confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

N-imidazo[1,2-a]pyridin-8-ylacetamide

InChI

InChI=1S/C9H9N3O/c1-7(13)11-8-3-2-5-12-6-4-10-9(8)12/h2-6H,1H3,(H,11,13)

InChI Key

UUBSWSBIHDVQRM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CN2C1=NC=C2

Origin of Product

United States

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